

Introduction: The Significance of the Benzofuran Scaffold

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Compound of Interest

Compound Name: Methyl 6-methoxybenzofuran-2-carboxylate

Cat. No.: B1598435

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Methyl 6-methoxybenzofuran-2-carboxylate is a heterocyclic organic compound built upon the benzofuran core. The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.^{[1][2]} This molecule, in particular, serves as a versatile building block and intermediate for the synthesis of more complex, biologically active molecules. Its functional groups—the methoxy group on the benzene ring and the methyl ester on the furan ring—provide reactive handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.^[3] Understanding the technical profile of this compound is therefore crucial for its effective utilization in research and development.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data are critical for reaction planning, analytical method development, and safety assessments.

Table 1: Key Properties of Methyl 6-methoxybenzofuran-2-carboxylate

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ O ₄	[4][5]
Molecular Weight	206.20 g/mol	[4][5]
CAS Number	55364-67-5	[4][5]
IUPAC Name	methyl 6-methoxy-1-benzofuran-2-carboxylate	[4]
Synonyms	Methyl 6-methoxy-2-benzofurancarboxylate	[4]
2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester		[4]

The structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The methoxy (-OCH₃) substituent at position 6 and the methyl carboxylate (-COOCH₃) group at position 2 are key features that dictate its reactivity and potential for derivatization.

Caption: Chemical structure of **Methyl 6-methoxybenzofuran-2-carboxylate**.

Synthesis and Purification Workflow

The synthesis of **Methyl 6-methoxybenzofuran-2-carboxylate** typically involves a two-stage process: the formation of the core benzofuran carboxylic acid followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.

Causality in Synthesis Design

The chosen synthetic route is a variation of classical benzofuran synthesis. It begins with a commercially available substituted salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde). The key step is an intramolecular cyclization. This strategy is efficient as it builds the heterocyclic ring system from simple precursors. The final esterification is a standard and high-yielding transformation.

Experimental Protocol: Synthesis

Part A: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[6] This protocol is adapted from a known procedure for the parent carboxylic acid.

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in methyl-ethyl ketone (MEK) as the solvent.
- Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which then attacks the ethyl bromomalonate, initiating the cyclization cascade.
- Hydrolysis: After cooling, add a solution of potassium hydroxide (3.0 eq) in methanol. Heat the mixture again to reflux to facilitate the hydrolysis of the intermediate ester to the corresponding carboxylate salt.
- Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing a dilute aqueous solution of hydrochloric acid (HCl). The carboxylic acid will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 6-methoxy-benzofuran-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.

Part B: Methyl Esterification[7] This is a general procedure for the esterification of a carboxylic acid.

- Reaction Setup: Suspend the dried 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone.
- Esterification: Add dimethyl sulfate ($(\text{CH}_3\text{O})_2\text{SO}_2$) (1.0 eq) to the mixture. Reflux the reaction for 48 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts.
- Isolation and Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid, **Methyl 6-methoxybenzofuran-2-carboxylate**, can be purified by silica gel column chromatography to yield the final product.

Caption: Synthetic workflow for **Methyl 6-methoxybenzofuran-2-carboxylate**.

Analytical Characterization: A Self-Validating System

A robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This validation step is critical for the trustworthiness of any subsequent experimental data.

- High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier), can be employed.^[4] The presence of a single major peak indicates high purity. This method is also adaptable for pharmacokinetic studies.^[4]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be observed at m/z 207.06, corresponding to the molecular formula $C_{11}H_{10}O_4$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are indispensable for unambiguous structure elucidation.
 - 1H -NMR: The spectrum would show characteristic signals for the aromatic protons, the furan proton, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl ester protons (a singlet around 3.9-4.1 ppm).
 - ^{13}C -NMR: The spectrum will display 11 distinct carbon signals, including those for the carbonyl carbon of the ester (around 160-165 ppm) and the carbons of the aromatic and furan rings.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around $1720-1740\text{ cm}^{-1}$ is indicative of the $C=O$ stretch of the ester, and $C-O$ stretching bands will also be prominent.

Applications in Drug Discovery and Development

The true value of **Methyl 6-methoxybenzofuran-2-carboxylate** lies in its potential as a scaffold and intermediate in medicinal chemistry.

- **Scaffold for Novel Therapeutics:** The benzofuran nucleus is a key component in compounds designed to have anticancer activity.^[7] Researchers can leverage the ester and methoxy functional groups as points for chemical diversification to build libraries of novel compounds for screening against various biological targets.^[3]
- **Intermediate in Targeted Therapy:** The synthesis of complex drugs often relies on key intermediates. For instance, the structurally related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate for Fruquintinib, an approved drug for metastatic colorectal cancer.^[8] This underscores the industrial and pharmaceutical relevance of this class of benzofurans. By analogy, **Methyl 6-methoxybenzofuran-2-carboxylate** can serve as a starting material for analogues or other complex molecular targets.
- **Probes for Chemical Biology:** Modified versions of this molecule can be synthesized to create chemical probes for studying biological pathways. For example, attaching fluorescent tags or affinity labels can help in identifying protein targets of benzofuran-based compounds.

Safety, Handling, and Storage

As a fine chemical intended for research, **Methyl 6-methoxybenzofuran-2-carboxylate** must be handled with appropriate care. While a specific, comprehensive safety profile is not widely published, general precautions for related benzofuran derivatives and esters should be followed.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.^[9]
- **Engineering Controls:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^[9]
- **Handling Precautions:** Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 2-8°C.^[5]

- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[\[10\]](#)

Conclusion

Methyl 6-methoxybenzofuran-2-carboxylate is more than just a chemical with a defined molecular weight. It is a versatile tool for the modern medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, accessible synthetic routes, and the proven biological relevance of its core benzofuran scaffold make it a valuable starting point for the development of novel therapeutics. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research and development programs.

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- To cite this document: BenchChem. [Introduction: The Significance of the Benzofuran Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598435#methyl-6-methoxybenzofuran-2-carboxylate-molecular-weight]

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